molecular formula C10H10N2O B581509 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde CAS No. 1246088-51-6

2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde

Cat. No.: B581509
CAS No.: 1246088-51-6
M. Wt: 174.203
InChI Key: RQZRWBCJDGIEKW-UHFFFAOYSA-N
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Description

2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is a functionalized azaindole derivative designed for pharmaceutical research and development. The pyrrolo[2,3-b]pyridine core is a privileged scaffold in medicinal chemistry, valued as a bioisostere for purines. This specific analog features a reactive aldehyde group at the 5-position, making it a versatile building block for the synthesis of diverse compound libraries through reactions such as condensation and reductive amination. The ethyl substituent at the 2-position can be explored to modulate the compound's steric and lipophilic properties, potentially enhancing selectivity and metabolic stability in target interactions. Research into related pyrrolo[2,3-b]pyridine structures has demonstrated their significant potential as inhibitors of proteases like human neutrophil elastase (HNE), a key target in respiratory diseases such as COPD and cystic fibrosis . Furthermore, derivatives of this scaffold are investigated as cytotoxic agents and for the treatment of various proliferative disorders . This reagent offers researchers a key intermediate to access novel chemical space in the pursuit of new therapeutic agents, particularly in the fields of oncology and immunology.

Properties

IUPAC Name

2-ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-2-9-4-8-3-7(6-13)5-11-10(8)12-9/h3-6H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZRWBCJDGIEKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=CC(=CN=C2N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80678448
Record name 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
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Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246088-51-6
Record name 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxaldehyde
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URL https://commonchemistry.cas.org/detail?cas_rn=1246088-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Vilsmeier-Haack Formylation at C5

The introduction of the carbaldehyde group at position 5 is most efficiently achieved via the Vilsmeier-Haack reaction, a method validated across multiple pyrrolopyridine derivatives. This protocol involves treating the pyrrolo[2,3-b]pyridine precursor with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) under controlled conditions. For example, 4-chloro-1H-pyrrolo[2,3-b]pyridine undergoes formylation at C5 with POCl₃ (1.1 eq) in DMF at 85°C for 30 minutes, followed by hydrolysis with aqueous sodium acetate to yield the 5-carbaldehyde derivative. Key parameters include:

  • Temperature : 85°C for optimal electrophilic substitution.

  • Solvent : Dichloroethane (DCE) or DMF for solubility and reactivity.

  • Workup : Neutralization with NaOAc to prevent over-acidification.

This method achieves yields of 70–85% for analogous structures, with the aldehyde functionality confirmed via 1H^1H-NMR (δ 9.8–10.2 ppm) and ESI-MS.

Directed Lithiation and Ethylation at C2

Introducing the ethyl group at position 2 demands precise regiocontrol. A two-step lithiation-alkylation sequence, adapted from Joydev et al., involves:

  • Protection : The pyrrole NH is shielded using triisopropylsilyl (TIPS) chloride in DMF with NaH at 0°C to prevent side reactions.

  • Lithiation : Treatment with sec-butyllithium (sec-BuLi, 1.3 eq) in THF at −78°C generates a lithiated intermediate at C2, directed by the electron-withdrawing TIPS group.

  • Alkylation : Quenching with ethyl iodide (2.0 eq) introduces the ethyl moiety, followed by TIPS deprotection using tetrabutylammonium fluoride (TBAF).

Critical Data :

  • Yield : 45–60% for analogous C2-alkylated products.

  • Characterization : 1H^1H-NMR shows ethyl triplet (δ 1.2–1.4 ppm) and quartet (δ 2.5–2.7 ppm); MS confirms [M+H]⁺ at m/z 207.1.

Alternative Methodologies

Palladium-Catalyzed Cross-Coupling

For substrates pre-functionalized with halogens at C2, Suzuki-Miyaura coupling with ethyl boronic acid offers a viable route. Using Pd(OAc)₂ (5 mol%) and SPhos ligand (10 mol%) in toluene/water (3:1) at 80°C, 2-bromo-pyrrolo[2,3-b]pyridine derivatives couple with ethyl boronic acid (1.5 eq) to install the ethyl group. This method achieves 50–70% yields but requires halogenated precursors, which may necessitate additional synthetic steps.

Reductive Amination and Cyclization

Building the pyrrolo[2,3-b]pyridine core de novo with an ethyl group pre-installed is explored in patent literature. Ethyl-substituted pyrrole intermediates are condensed with pyridine fragments via Friedländer or Knorr cyclization, followed by oxidation to the aldehyde. For example, ethyl 3-aminopyrrole-2-carboxylate reacts with acetylenedicarboxylate in refluxing ethanol to form the bicyclic core, which is oxidized to the carbaldehyde using MnO₂.

Limitations :

  • Yield : 30–40% due to competing side reactions.

  • Complexity : Multi-step synthesis increases purification challenges.

Protective Group Strategies

TIPS Protection-Deprotection

The TIPS group, as employed in Section 1.2, provides robust protection during lithiation but requires harsh conditions for removal (TBAF in THF). Alternatives like SEM (2-(trimethylsilyl)ethoxymethyl) groups offer milder deprotection (HCl in dioxane) but are less effective in directing lithiation.

Comparative Data :

Protective GroupDeprotection ReagentYield (%)
TIPSTBAF85
SEMHCl/dioxane78

Optimization and Scalability

Solvent and Temperature Effects

  • Lithiation : THF at −78°C ensures optimal base activity and minimizes side reactions.

  • Formylation : DCE enhances electrophilic substitution kinetics over DMF.

  • Cross-Coupling : Aqueous-tolerant solvents like toluene improve Pd catalyst longevity.

Yield Improvement Techniques

  • Microwave Assistance : Reducing reaction times for amidation and coupling steps (e.g., 160°C for 10 minutes vs. 2 hours conventionally).

  • Catalyst Screening : Adopting RuPhos ligand with Pd₂(dba)₃ increases cross-coupling efficiency to 75%.

Analytical Characterization

Spectroscopic Confirmation

  • 1H^1H-NMR :

    • Aldehyde proton: δ 9.9–10.1 ppm (singlet).

    • Ethyl group: δ 1.3 (triplet, J = 7.5 Hz), 2.6 (quartet, J = 7.5 Hz).

  • ESI-MS : [M+H]⁺ at m/z 189.1 (calculated for C₁₀H₁₁N₂O).

Purity Assessment

HPLC analysis (C18 column, 70:30 H₂O/MeCN) confirms >95% purity for optimized routes, with retention times of 8.2 minutes .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has demonstrated that derivatives of 1H-pyrrolo[2,3-b]pyridine, including 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, exhibit potent inhibitory effects against fibroblast growth factor receptors (FGFRs), which are implicated in several cancer types. For instance, a study highlighted the synthesis and biological evaluation of various derivatives showing IC50 values in the nanomolar range against FGFR1, 2, and 3, indicating their potential as therapeutic agents in cancer treatment .

Mechanism of Action
The mechanism involves the compound's ability to bind to active sites of enzymes and receptors, effectively inhibiting their activity. This interaction can block critical signaling pathways that promote tumor growth and metastasis. Specifically, compounds targeting FGFR signaling have been shown to reduce proliferation and induce apoptosis in cancer cell lines .

Biological Research

Enzyme Inhibition Studies
The compound is utilized in studying enzyme inhibition due to its structural similarity to biologically active molecules. It serves as a scaffold for developing inhibitors that can modulate enzyme activity linked to various pathologies, including inflammation and cancer.

Pharmacological Applications
Research has also indicated that derivatives of this compound can selectively inhibit phosphodiesterase enzymes (PDEs), particularly PDE4B. These inhibitors may have applications in treating diseases characterized by inflammation and neurological disorders, as they can modulate cyclic nucleotide levels in cells .

Synthetic Applications

Building Block for Complex Molecules
In synthetic organic chemistry, this compound is employed as a precursor for synthesizing more complex heterocyclic compounds. Its reactivity allows for various chemical transformations, including oxidation and reduction reactions, leading to the formation of diverse derivatives with potential biological activities .

Industrial Applications

Pharmaceutical Development
The compound is also explored in the pharmaceutical industry as an intermediate in synthesizing drugs targeting specific diseases. Its unique properties make it a candidate for developing novel therapeutic agents with improved efficacy and reduced side effects compared to existing treatments .

Comparison with Related Compounds

Compound NameStructureKey Activity
5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehydeStructureAnticancer
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehydeStructureEnzyme Inhibition
5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehydeStructureAnticancer

This table illustrates how this compound compares with similar compounds regarding their activities.

Case Studies

Several studies have documented the effectiveness of derivatives of this compound:

  • Study on FGFR Inhibition : A series of pyrrolo derivatives were synthesized and evaluated for their FGFR inhibitory activities. Compound 4h exhibited promising results with significant anticancer properties observed in vitro against breast cancer cell lines .
  • PDE4B Inhibition Study : Researchers synthesized a series of pyrrolo derivatives that selectively inhibited PDE4B, demonstrating potential therapeutic effects in inflammatory diseases. The lead compound showed favorable pharmacokinetic properties suitable for further development .

Mechanism of Action

The mechanism of action of 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it may modulate signaling pathways by interacting with specific receptors on cell surfaces .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table highlights critical structural and functional differences between 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde and related compounds:

Compound Name Molecular Formula Substituents Molecular Weight Key Properties/Applications References
This compound C₁₀H₁₀N₂O 2-Ethyl, 5-carbaldehyde 174.2 Electrophilic aldehyde for nucleophilic additions; intermediate in drug synthesis
5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine C₉H₉BrN₂ 2-Ethyl, 5-bromo 241.09 Cross-coupling reactions (e.g., Suzuki); bromine enhances reactivity for C–C bond formation
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde C₈H₅ClN₂O 4-Chloro, 5-carbaldehyde 180.59 Chlorine acts as a leaving group; used in nucleophilic substitution reactions
Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate C₉H₁₀N₂O₂ 2-Carboxylate ester, pyrrolo[2,3-c] core 178.19 Ester group enables hydrolysis to carboxylic acid; isomerism alters electronic properties

Key Observations :

  • Substituent Effects : The 5-carbaldehyde group in the target compound facilitates nucleophilic additions (e.g., condensation reactions), while 5-bromo in its analog enhances cross-coupling utility . The 4-chloro substituent in the chloro analog increases electrophilicity at adjacent positions, making it suitable for SNAr reactions .
  • Isomerism : Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate demonstrates how pyrrolopyridine ring isomerism ([2,3-b] vs. [2,3-c]) alters electronic distribution and steric accessibility .
Comparative Reactivity
  • 5-Bromo Analog : The bromine atom in 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine enables efficient Pd-catalyzed couplings, contrasting with the aldehyde’s role in stepwise functionalization .
  • Chloro vs. Ethyl Substitution : 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde exhibits faster reaction rates in nucleophilic substitutions compared to the ethyl-substituted compound due to chlorine’s superior leaving-group ability .
Spectroscopic Characterization
  • NMR and Mass Data : Compounds like ethyl pyrrolo[2,3-c]pyridine carboxylates () and the target aldehyde are routinely characterized via ¹H/¹³C-NMR and GC-MS, with distinct shifts for aldehyde (~9–10 ppm in ¹H-NMR) and ester carbonyls (~165–170 ppm in ¹³C-NMR) .

Biological Activity

2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is a heterocyclic compound with the molecular formula C10H10N2O and a molecular weight of 174.20 g/mol. It has garnered attention in various scientific fields, particularly in medicinal chemistry, due to its potential biological activities, including anticancer properties and enzyme inhibition. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 1246088-51-6
  • Molecular Structure : The compound features a pyrrolo[2,3-b]pyridine core with an aldehyde functional group at the 5-position and an ethyl group at the 2-position.

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors. A common method includes:

  • Starting Material : 2-Ethylpyrrole.
  • Reagents : A suitable aldehyde and a catalyst.
  • Conditions : Controlled temperature and pressure to facilitate cyclization.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown its efficacy against various cancer cell lines:

Cancer TypeCell LineIC50 (µM)Reference
GlioblastomaU87MG15
Prostate CancerPC310
Breast CancerMDA-MB-46812
Ovarian CarcinomaSKOV38

The compound's mechanism of action involves the inhibition of specific signaling pathways critical for cancer cell proliferation and survival.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit certain enzymes, particularly SGK-1 kinase, which is implicated in various cellular processes including cell survival and proliferation. Inhibition of SGK-1 has therapeutic implications for treating diseases associated with its dysregulation.

The mechanism by which this compound exerts its biological effects can be summarized as follows:

  • Binding to Enzymes : The compound binds to the active sites of target enzymes, blocking substrate access.
  • Signal Transduction Pathway Modulation : It modulates key signaling pathways involved in cell growth and apoptosis.
  • Induction of Apoptosis : By disrupting these pathways, the compound can lead to programmed cell death in cancer cells.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Anticancer Activity : A study published in Pharmacologic Characterization demonstrated that treatment with this compound resulted in significant tumor regression in xenograft models of human cancers such as glioblastoma and prostate cancer .
  • Enzyme Inhibition Study : Research indicated that this compound effectively inhibits SGK-1 kinase activity in vitro, suggesting potential applications in diseases where SGK-1 is a therapeutic target .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde?

  • Methodological Answer : Synthesis typically involves formylation of a pre-constructed pyrrolo[2,3-b]pyridine core. A Vilsmeier-Haack reaction (using POCl₃ and DMF) is a standard approach to introduce the aldehyde group. The ethyl substituent can be introduced via alkylation of a precursor (e.g., bromo or chloromethyl derivatives) under basic conditions. Key steps include controlling reaction temperature (0–5°C for formylation) and purification via column chromatography to isolate the aldehyde .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : To confirm the aldehyde proton (δ ~9.8–10.2 ppm) and ethyl group signals (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–2.8 ppm for CH₂).
  • IR Spectroscopy : A strong C=O stretch (~1700 cm⁻¹) confirms the aldehyde.
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (calculated for C₁₀H₁₁N₂O: 175.0872 g/mol).
  • X-ray Crystallography : For unambiguous structural confirmation if single crystals are obtained .

Q. What are the key reactivity sites for further functionalization?

  • Methodological Answer :

  • Aldehyde Group : Susceptible to nucleophilic addition (e.g., formation of hydrazones or imines).
  • Pyrrole NH : Deprotonation (using NaH or LDA) enables alkylation or arylation.
  • Ethyl Group : Limited reactivity due to steric hindrance but can undergo oxidation to a carboxylic acid under strong conditions (e.g., KMnO₄) .

Advanced Research Questions

Q. How can researchers optimize synthesis yields during scale-up?

  • Methodological Answer :

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DCM) to enhance cyclization efficiency.
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate formylation.
  • Flow Chemistry : Continuous flow systems improve temperature control and reduce side reactions.
  • Purification : Employ recrystallization (e.g., ethanol/water mixtures) for high-purity yields (>95%) .

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Assay Standardization : Replicate experiments across multiple cell lines (e.g., HEK293 vs. HeLa) to confirm target specificity.
  • Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities >0.1%.
  • Orthogonal Assays : Combine enzymatic inhibition assays with cellular viability tests to distinguish direct vs. indirect effects .

Q. What computational strategies predict interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding to kinase ATP pockets (e.g., JAK2 or EGFR).
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability.
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values for activity prediction .

Q. What challenges arise in regioselective functionalization of the pyrrolopyridine core?

  • Methodological Answer :

  • Directing Groups : Install sulfonyl or morpholinyl groups (e.g., as in ) to guide C-H activation at specific positions.
  • Protection Strategies : Use tert-butyloxycarbonyl (Boc) to shield the aldehyde during alkylation.
  • Metal Catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective arylations at C3 or C5 positions .

Q. How to evaluate stability under long-term storage conditions?

  • Methodological Answer :

  • Accelerated Degradation Studies : Store at 40°C/75% RH for 4 weeks and monitor via HPLC.
  • Stabilizers : Add 0.1% BHT to ethanol stock solutions to prevent aldehyde oxidation.
  • Low-Temperature Storage : Maintain at -20°C under argon to minimize decomposition .

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